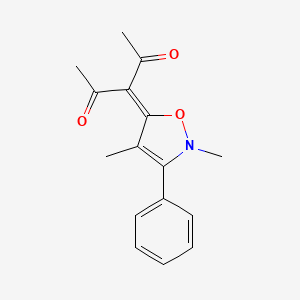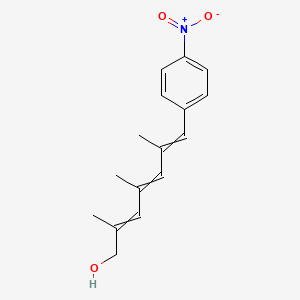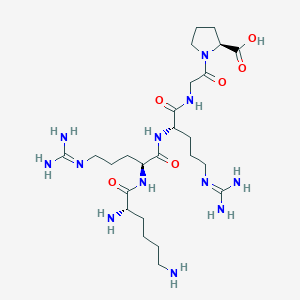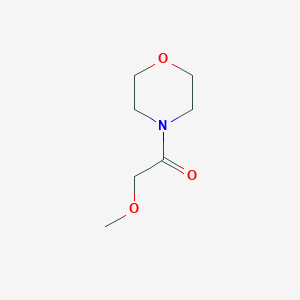![molecular formula C19H19N3O2 B12611605 {7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone CAS No. 914392-56-6](/img/structure/B12611605.png)
{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the quinazoline family, which is known for its diverse biological activities.
Méthodes De Préparation
The synthesis of {7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the quinazoline core, followed by the introduction of the methoxy and propan-2-yl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.
Analyse Des Réactions Chimiques
{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinazoline compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of {7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone can be compared with other quinazoline derivatives, such as:
- **2-[(Propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone
- **7-Methoxyquinazolin-6-yl}(phenyl)methanone
These compounds share similar structures but differ in the presence or absence of specific functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Propriétés
Numéro CAS |
914392-56-6 |
|---|---|
Formule moléculaire |
C19H19N3O2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
[7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-phenylmethanone |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)21-19-20-11-14-9-15(17(24-3)10-16(14)22-19)18(23)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,21,22) |
Clé InChI |
QRDITVSMPPDKSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)C(=O)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide](/img/structure/B12611532.png)


![[(2S)-Piperidin-2-yl]methyl butanoate](/img/structure/B12611553.png)



![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)


![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
